Regioisomeric Identity: 1,2,4-Triazole vs. 1,2,3-Triazole CA Inhibition Potency
The 1,2,4-triazole regioisomer scaffold, to which 2-(1H-1,2,4-triazol-1-yl)benzenesulfonamide belongs, confers systematically different carbonic anhydrase (CA) inhibition potency compared to 1,2,3-triazole regioisomers. In a benchmark study of benzenesulfonamides incorporating 1,2,4-triazole scaffolds (SitaRam et al., 2014), compounds from the most potent series (3a–3g and 4a–4g) achieved Ki values of 2.8–431 nM against hCA IX and 1.3–63 nM against hCA XII, with select compounds (3d, 3f, 4f) outperforming the standard drug acetazolamide (AZA) [1]. In contrast, 1,2,3-triazole-linked benzenesulfonamides from a separate series (Nocentini et al., 2016) required flexible linkers (ether, thioether, amino) between the triazole and phenyl ring to achieve comparable subnanomolar potency, indicating that the 1,2,3-triazole alone does not intrinsically confer the same binding efficiency without additional structural modifications [2]. This regioisomer-dependent potency differential is a direct consequence of the distinct nitrogen atom positioning affecting Zn(II) coordination geometry in the CA active site.
| Evidence Dimension | hCA IX inhibition potency (Ki, nM) |
|---|---|
| Target Compound Data | Scaffold class: Ki range 2.8–431 nM (1,2,4-triazole-benzenesulfonamide series 3a–3g, 4a–4g); best compounds 3d/3f/4f outperform acetazolamide [1] |
| Comparator Or Baseline | 1,2,3-triazole-benzenesulfonamide series (Nocentini 2016): subnanomolar potency achieved only with flexible linker insertion (ether/thioether/amino); unlinked 1,2,3-triazole-phenyl series typically less potent [2]. Acetazolamide (AZA): clinical standard CA inhibitor. |
| Quantified Difference | 1,2,4-triazole series achieves hCA IX Ki as low as 2.8 nM and hCA XII Ki as low as 1.3 nM without requiring flexible linkers; specific compounds exceed AZA potency. 1,2,3-triazole analogs required linker engineering to reach comparable potency. |
| Conditions | In vitro stopped-flow CO₂ hydrase assay; recombinant human CA isoforms I, II, IX, XII; pH 7.5; 20 mM HEPES buffer. |
Why This Matters
For procurement decisions in carbonic anhydrase-targeted research, the 1,2,4-triazole regioisomer provides direct-scaffold potency that does not depend on additional linker engineering, simplifying synthetic workflows and reducing molecular weight.
- [1] SitaRam, Celik G, Khloya P, Vullo D, Supuran CT, Sharma PK. Benzenesulfonamide bearing 1,2,4-triazole scaffolds as potent inhibitors of tumor associated carbonic anhydrase isoforms hCA IX and hCA XII. Bioorg Med Chem. 2014 Mar 15;22(6):1873-82. DOI: 10.1016/j.bmc.2014.01.055. PMID: 24560737. Ki ranges: hCA IX 2.8–431 nM; hCA XII 1.3–63 nM; compounds 3d, 3f, 4f outperform AZA. View Source
- [2] Nocentini A, Ferraroni M, Carta F, et al. Benzenesulfonamides Incorporating Flexible Triazole Moieties Are Highly Effective Carbonic Anhydrase Inhibitors. J Med Chem. 2016;59(23):10692-10704. DOI: 10.1021/acs.jmedchem.6b01389. 1,2,3-triazole series required flexible linker insertion to achieve low nanomolar/subnanomolar hCA II, IX, XII inhibition. View Source
